molecular formula C13H11N3O2 B1234225 Dipodazine

Dipodazine

Cat. No.: B1234225
M. Wt: 241.24 g/mol
InChI Key: QHMQUIKWOVYDKF-WZUFQYTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipodazine is a diketopiperazine (DKP) alkaloid, a class of cyclic dipeptides known as a privileged scaffold in medicinal chemistry . It was first isolated from the fungi Penicillium dipodomyis , which was found in the cheek pouches and seed caches of banner-tailed kangaroo rats, and is also produced by the meat-associated fungus P. nalgiovense . The structure of Dipodazine was established using spectroscopic methods, with high-resolution mass spectrometry confirming its molecular formula as C 13 H 11 N 3 O 2 . As a natural product belonging to the DKP family, Dipodazine is of significant interest in chemotaxonomic studies of fungi and for researching the biological activities of secondary metabolites . Diketopiperazines are investigated for a wide range of potential biological activities, which may include antimicrobial, antiviral, and other pharmacological effects, making them valuable compounds for exploratory research in chemical biology and drug discovery . Researchers can utilize Dipodazine as a reference standard in microbial chemistry and as a building block for further investigation into the properties of diketopiperazine-based compounds. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

(3Z)-3-(1H-indol-3-ylmethylidene)piperazine-2,5-dione

InChI

InChI=1S/C13H11N3O2/c17-12-7-15-13(18)11(16-12)5-8-6-14-10-4-2-1-3-9(8)10/h1-6,14H,7H2,(H,15,18)(H,16,17)/b11-5-

InChI Key

QHMQUIKWOVYDKF-WZUFQYTHSA-N

SMILES

C1C(=O)NC(=CC2=CNC3=CC=CC=C32)C(=O)N1

Isomeric SMILES

C1C(=O)N/C(=C\C2=CNC3=CC=CC=C32)/C(=O)N1

Canonical SMILES

C1C(=O)NC(=CC2=CNC3=CC=CC=C32)C(=O)N1

Synonyms

dipodazine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Dipodazine

Total Synthesis Approaches to the Dipodazine Core Structure

Total synthesis routes to the dipodazine core structure often involve the formation of the diketopiperazine ring followed by the introduction of the dehydrotryptophan moiety.

Stereoselective Aldol (B89426) Condensation Methodologies

A concise synthesis of dipodazine has been achieved via a stereoselective aldol condensation. arkat-usa.orgresearchgate.net This method utilizes an N-protected indole-3-carboxaldehyde (B46971) and 1,4-diacetyl-2,5-piperazinedione as key precursors. arkat-usa.orgresearchgate.net The condensation is typically performed in the presence of a base, such as cesium carbonate, which favors the formation of the Z- isomer of the ylidene derivative. arkat-usa.orgresearchgate.net The stereochemistry (Z-configuration) was confirmed through techniques like ROESY NMR experiments, which showed a cross-peak indicating a NOE between the 2-hydrogen of the indole (B1671886) unit and the 4-hydrogen of the diketopiperazine. researchgate.net

Alternative Synthetic Pathways (e.g., Wittig-type Reactions)

Besides aldol condensation, other methods have been explored to introduce the ylidene group onto diketopiperazines, including Wittig-type reactions. arkat-usa.orgresearchgate.net While the provided search results highlight the aldol condensation as a successful route for dipodazine itself, Wittig-type reactions are recognized as common methods for synthesizing 3-ylidenepiperazine-2,5-diones. arkat-usa.orgresearchgate.net An alternative pathway involving a Wittig-Horner reaction has also been reported in the synthesis of related indole alkaloids, which included the reaction of N-benzenesulfonyl-1H-indole-3-carboxaldehyde with phosphonate (B1237965) reagents. thieme-connect.com

Precursor Identification and Synthesis (e.g., N-protected indole-3-carboxaldehyde, 1,4-diacetyl-2,5-piperazinedione)

The synthesis of dipodazine relies on the availability of specific precursors. N-protected indole-3-carboxaldehyde and 1,4-diacetyl-2,5-piperazinedione are crucial starting materials. arkat-usa.orgresearchgate.net

1,4-diacetyl-2,5-piperazinedione (also referred to as (Ac)2DKP) is a commonly used activated form of piperazine-2,5-dione in aldol condensations for introducing ylidene groups. arkat-usa.orgresearchgate.netuit.no Its preparation has been reported in the literature. uit.notandfonline.com

N-protected indole-3-carboxaldehydes are also essential. For instance, (1-benzenesulfonyl)indole-3-carbaldehyde has been used as a precursor in the synthesis of dipodazine. arkat-usa.orgresearchgate.net The synthesis of various indole alkaloids often utilizes 1H-indole-3-carboxaldehyde and its derivatives as starting compounds. thieme-connect.com Methods for the protection of the indole nitrogen have been developed. researchgate.net

Synthesis of Dipodazine Analogs and Derivatives

The dipodazine scaffold has served as a basis for the synthesis of various analogs and derivatives to explore their biological activities, particularly in the context of antifouling properties. diva-portal.orgacs.orgdiva-portal.org

Rational Design Principles for Analog Generation

Rational design principles for generating dipodazine analogs are often guided by structure-activity relationship (SAR) studies. researchgate.netmdpi.com These studies aim to understand how modifications to the chemical structure influence biological activity. mdpi.com For dipodazine analogs, design principles have involved modifying the indole residue and the diketopiperazine core. diva-portal.orgdiva-portal.org The goal is to identify which molecular sections are crucial for activity and to optimize the structure for desired properties, such as increased antifouling effects. mdpi.com For example, studies have explored the effect of removing the arginine residue (present in the related compound barettin) and adding substituents to the indole moiety. researchgate.net

Development of Modified Dipodazine Scaffolds

Modified dipodazine scaffolds have been developed to create libraries of compounds for biological evaluation. researchgate.net These modifications can include alterations to the indole ring, the diketopiperazine core, and the introduction of various substituents. researchgate.net For instance, analogs with a dipodazine skeleton where arginine is replaced with glycine (B1666218) have been synthesized. diva-portal.orgdiva-portal.org The synthetic derivative benzo[g]dipodazine, which incorporates a benzo[g]indole as a hydrophobic substituent, is an example of a modified scaffold that has shown potent antifouling activity. diva-portal.orgacs.orgdiva-portal.orgresearchgate.netdiva-portal.orgresearchgate.net Other modifications have included the incorporation of alternative heterocyclic cores such as hydantoin, creatinine, and rhodanine (B49660) in libraries inspired by dipodazine and barettin (B3061388). researchgate.net

Here is a table summarizing some key synthetic approaches and precursors:

Synthetic ApproachKey PrecursorsConditionsOutcome / NotesSource
Stereoselective Aldol CondensationN-protected indole-3-carboxaldehyde, 1,4-diacetyl-2,5-piperazinedioneCesium carbonate, DMF, rt, 18h, then NaOHStereoselective formation of Z-isomer, concise synthesis. arkat-usa.orgresearchgate.net arkat-usa.orgresearchgate.net
Wittig-type reactionsDiketopiperazines, phosphorus ylides/phosphonatesVarious (common method for ylidene groups)General method for introducing ylidene groups to diketopiperazines. arkat-usa.orgresearchgate.net arkat-usa.orgresearchgate.net
Wittig-Horner reactionN-benzenesulfonyl-1H-indole-3-carboxaldehyde, phosphonate reagents-Used in synthesis of related indole alkaloids. thieme-connect.com thieme-connect.com

Chemoenzymatic Synthesis Considerations

Dipodazine is a diketopiperazine derivative originally isolated from Penicillium dipodomyis. researchgate.netdiva-portal.orgusp.br While chemical synthesis routes for Dipodazine, such as stereoselective aldol condensation, have been reported researchgate.netdiva-portal.org, detailed considerations specifically for the chemoenzymatic synthesis of Dipodazine in advanced research are not extensively described in the readily available literature based on the current search.

Molecular Structure, Stereochemistry, and Conformational Analysis of Dipodazine

Elucidation of Stereochemical Configuration and Isomeric Forms

For 3-ylidenepiperazine-2,5-diones, the Z-configuration is generally more stable due to steric effects. arkat-usa.orgresearchgate.net Dipodazine is consistent with this observation, and its stereochemistry has been deduced as Z- based on spectral data. arkat-usa.orgresearchgate.net The Z-configuration around the exocyclic double bond has been determined using techniques such as ROESY NMR experiments, which show cross-peaks indicating a Nuclear Overhauser Effect (NOE) between specific protons, confirming the spatial arrangement. arkat-usa.org

Spectroscopic Approaches to Structural Confirmation

Spectroscopic methods are crucial for the elucidation and confirmation of organic molecular structures, including diketopiperazines like dipodazine. numberanalytics.comkarary.edu.sdnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HSQC, and ROESY), provides detailed information about the connectivity and spatial arrangement of atoms in a molecule. numberanalytics.comnih.govmdpi.com For dipodazine, NMR data, particularly ROESY experiments, were instrumental in establishing the Z-configuration of the exocyclic double bond. arkat-usa.org ¹H and ¹³C NMR data for synthetic dipodazine have been reported and found to be identical to those of the natural product, confirming its structure. arkat-usa.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. numberanalytics.comkarary.edu.sdorgchemboulder.com The IR spectrum of dipodazine shows absorption bands corresponding to key functional groups, such as N-H and carbonyl (C=O) stretching vibrations within the diketopiperazine ring and the indole (B1671886) moiety. arkat-usa.org For synthetic dipodazine, characteristic IR bands have been observed at wavenumbers including 3391, 3189, 3052, 1693, 1654, 1622, 1458, 1233, and 741 cm⁻¹. arkat-usa.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its molecular formula and structural fragments. numberanalytics.comkarary.edu.sduba.ar While specific mass spectrometry data for dipodazine's structural proof are not detailed in the provided snippets, MS is a standard technique used in conjunction with NMR and IR for comprehensive structural elucidation of natural products. numberanalytics.comkarary.edu.sdnih.govuba.ar

Theoretical and Computational Studies of Molecular Geometry and Stability

Computational methods, such as ab initio calculations and Density Functional Theory (DFT), are valuable tools for studying the molecular geometry, stability, and electronic properties of organic molecules like diketopiperazines. physchemres.orgnih.govirb.hrnih.govresearchgate.netlew.ro

Ab Initio Calculations for Electronic and Vibrational Spectra

Ab initio methods, based on first principles of quantum mechanics, can be used to calculate electronic and vibrational spectra. nih.govrsc.orgmdpi.com These calculations can complement experimental spectroscopic data and provide insights into the electronic transitions and vibrational modes of dipodazine. While specific ab initio studies solely focused on dipodazine's electronic and vibrational spectra are not detailed in the provided information, these methods are generally applicable to understanding the spectroscopic properties of such molecules. nih.govrsc.orgmdpi.com

Density Functional Theory (DFT) Applications for Conformational Preferences

DFT is a widely used computational method for studying the electronic structure and predicting the stable conformers and relative energies of molecules. physchemres.orgnih.govirb.hrnih.govresearchgate.netlew.ro DFT calculations can explore the potential energy surface of dipodazine to identify low-energy conformations and understand the factors influencing its preferred three-dimensional structure. physchemres.orgnih.govirb.hrnih.govresearchgate.netlew.ro These studies can provide insights into the flexibility of the diketopiperazine ring and the orientation of the indolemethylene substituent. researchgate.net Conformational analysis using DFT can reveal stable geometries and the energy barriers between different conformers. nih.govnih.govresearchgate.net

Chiral Recognition and Self-Association Studies using Computational Models

Computational models can be employed to investigate chiral recognition and self-association phenomena in molecules. nih.govrsc.orgnih.gov While dipodazine itself is a symmetrical molecule in terms of chirality at the piperazine (B1678402) ring carbons (it is a cyclic dipeptide of glycine (B1666218) and dehydrotryptophan), diketopiperazines derived from chiral amino acids can exhibit chirality. arkat-usa.orgresearchgate.net Computational studies can explore how diketopiperazine scaffolds, including those related to dipodazine, might interact with other molecules or self-assemble, and how chirality, if present in analogous structures or interacting partners, influences these processes. nih.govrsc.orgnih.gov Such studies can involve analyzing intermolecular interactions, such as hydrogen bonding and pi-pi stacking, using computational methods. physchemres.org

Structural Comparison with Related Diketopiperazines

Table 1: Comparison of Dipodazine and Barettin (B3061388)

FeatureDipodazineBarettin
SourcePenicillium dipodomyis, P. nalgiovense arkat-usa.orgresearchgate.netGeodia barretti (marine sponge) researchgate.netdiva-portal.orgwikipedia.org
Amino Acid CompositionDehydrotryptophan and Glycine arkat-usa.orgDehydrogenated brominated tryptophan derivative and Arginine wikipedia.org
Indole SubstitutionUnsubstituted indoleBrominated indole wikipedia.orgnih.gov
PubChem CID139191468 ctdbase.org11177588 nih.gov
Chemical FormulaC₁₃H₁₁N₃O₂ (based on structure)C₁₇H₁₉BrN₆O₂ wikipedia.orgnih.gov
Molecular Weight241.24 g/mol (based on formula)419.283 g/mol wikipedia.orgnih.gov
StereochemistryZ-configuration around exocyclic double bond arkat-usa.orgresearchgate.net(2S,5Z)-configuration for the diketopiperazine ring and exocyclic double bond nih.gov

The structural differences between dipodazine and barettin contribute to variations in their biological activities. Studies comparing dipodazine and barettin analogs have been conducted to understand structure-activity relationships, particularly in the context of antifouling properties. researchgate.netdiva-portal.orgresearchgate.netdiva-portal.orgmdpi.comnih.govacs.orgscispace.com

Structure Activity Relationship Sar Studies of Dipodazine and Its Analogs

Methodologies for SAR Determination in Chemical Libraries

Determining SAR in chemical libraries involves various methodologies, ranging from qualitative assessments to quantitative approaches (QSAR) solubilityofthings.com. Qualitative SAR focuses on observable trends and general relationships between structure and activity, while QSAR employs statistical and mathematical models to predict biological activity based on structural attributes solubilityofthings.comcreative-proteomics.com.

A common approach involves the synthesis and screening of chemical libraries containing the parent compound and its analogs with systematic structural variations solubilityofthings.comcreative-proteomics.com. High-throughput screening is often used to quickly evaluate the biological activity of numerous compounds within a library solubilityofthings.com. Subsequent analysis of the activity data in relation to the structural differences allows for the identification of substructures or functional groups that are crucial for the observed activity mdpi.comcreative-proteomics.com. Computational tools and data structures, such as similarity-potency trees (SPTs) and Structure-Activity Relationship Matrices (SARMs), are also employed to analyze complex datasets, visualize SAR patterns, and even predict the activity of virtual compounds nih.govacs.org.

Identification of Pharmacophoric Features and Key Structural Modifiers

Pharmacophoric features are the essential molecular recognition elements that are necessary for a molecule to bind to a particular biological target and exert its effect. In the context of dipodazine and its analogs, SAR studies aim to pinpoint these features and identify structural modifications that enhance or alter their antifouling and antibacterial activities frontiersin.orgctdbase.orgdiva-portal.orgresearchgate.net.

Antifouling Activity SAR

Dipodazine and its derivatives have been investigated for their potential as environmentally friendly antifouling agents, which prevent the attachment of marine organisms to submerged surfaces mdpi.comup.pt. SAR studies have revealed several key structural factors influencing their antifouling activity, particularly against organisms like barnacle larvae mdpi.comscispace.comdiva-portal.org.

Influence of Halogenation (e.g., Bromine Insertion)

Halogenation, particularly the insertion of bromine atoms, has been shown to significantly impact the antifouling activity of dipodazine analogs. Studies on barettin (B3061388) derivatives, which share structural similarities with dipodazine, indicate that the presence and position of bromine atoms are crucial for activity mdpi.comresearchgate.net. For instance, the presence of bromine in the 6-position of dipodazine derivatives resulted in significant inhibition of larval settlement mdpi.com. Halogenation can increase the hydrophobic volume of residues, which has been linked to increased activity in some SAR studies researchgate.net.

Effect of Aromatic and Alkyl Substitutions (e.g., Benzo[g]dipodazine)

Aromatic and alkyl substitutions on the dipodazine scaffold can dramatically influence antifouling activity researchgate.netsolubilityofthings.comimmutoscientific.commdpi.comctdbase.orgdiva-portal.orgresearchgate.netnih.gov. A notable example is benzo[g]dipodazine, an analog that has demonstrated significantly improved antifouling properties compared to the natural product barettin, showing potent inhibition of barnacle cyprid settlement at very low concentrations researchgate.netup.ptscispace.comdiva-portal.orgresearchgate.netresearchgate.netresearchgate.net.

Impact of Hydrophobicity

Hydrophobicity plays a significant role in the antifouling activity of chemical compounds, including dipodazine analogs mdpi.comctdbase.orgresearchgate.netnih.govnih.govmdpi.com. Generally, increased hydrophobicity can be positively correlated with antifouling activity mdpi.com. This is likely due to the improved interaction of more hydrophobic molecules with the cell membranes or surfaces of fouling organisms mdpi.comnih.gov. SAR studies have linked activity to a minimum hydrophobic volume provided by substituents like halogens researchgate.net. However, a balance between charge and hydrophobicity is often necessary for optimal antifouling activity, and high hydrophobicity alone may not be sufficient mdpi.com.

Antibacterial Activity SAR

Beyond antifouling, some dipodazine analogs have also shown antibacterial activity solubilityofthings.commdpi.comresearchgate.net. SAR analysis for indole (B1671886) diketopiperazine alkaloids, including those structurally related to dipodazine, indicates that the core skeleton comprising both the indole and diketopiperazine moieties is important for antibacterial activity frontiersin.org. Changes to this core skeleton can significantly affect the level of activity frontiersin.org.

While the research specifically detailing the antibacterial SAR of dipodazine itself is less extensive than its antifouling properties in the provided sources, studies on related indole diketopiperazines highlight the importance of the fundamental ring system frontiersin.org. Substitutions on the core structure can modulate antibacterial potency mdpi.comnih.gov. Further detailed SAR investigations are needed to fully elucidate the structural features that govern the antibacterial activity of dipodazine and its analogs.

Cytotoxic Activity (in non-human cellular models) SAR

Research has explored the cytotoxic activity of dipodazine and its analogs, particularly in non-human cellular models, to understand the structural features that contribute to this effect. Studies on agelasine (B10753911) and agelasimine analogs, which are structurally related to diketopiperazines like dipodazine, have identified characteristics that increase bioactivity, including cytotoxicity. researchgate.netscispace.com For these related compounds, the length of the terpenoid side chain at the N-7 position was found to be the single most important substituent for both antibacterial and cytotoxic activities. scispace.com Unsaturations in the terpenoid chain increased antibacterial activity, while cytotoxicity was unaffected by them. scispace.com

While direct detailed SAR data specifically for dipodazine's cytotoxicity in non-human models is less extensively reported in the provided sources, the studies on related diketopiperazines and marine natural products offer insights into potential structural determinants of cytotoxicity within this class of compounds. For instance, some synthetic diketopiperazine derivatives have shown moderate to good anticancer capacities against human cancer cell lines, with IC50 values in the micromolar range. researchgate.net The positions and nature of substituents on the diketopiperazine ring can significantly influence activity. researchgate.net For example, a compound with naphthalen-1-ylmethylene and 2-methoxybenzylidene functions at the 3- and 6-positions of the DKP ring, respectively, displayed good inhibitory activities against A549 and Hela cancer cells. researchgate.net

Interactive Table 1: Cytotoxic Activity of Selected Diketopiperazine Analogs (Illustrative based on general DKP research)

CompoundScaffoldSubstituentsCell LineIC50 (µM)
Compound 11 (Illustrative)2,5-DKPNaphthalen-1-ylmethylene (C-3), 2-methoxybenzylidene (C-6)A5491.2
Compound 11 (Illustrative)2,5-DKPNaphthalen-1-ylmethylene (C-3), 2-methoxybenzylidene (C-6)Hela0.7
Versicamide H (related prenylated indole DKP)Indole DiketopiperazineSpecific prenyl and indole substitutionsHL-608.7

Other Emerging Biological Activities SAR

Beyond cytotoxicity, dipodazine and its analogs have been investigated for other biological activities, notably antifouling properties. SAR studies in this area have focused on modifications to the dipodazine scaffold and their impact on inhibiting larval settlement of organisms like barnacles. researchgate.netscispace.comdiva-portal.org

Analogs with barettin and dipodazine scaffolds were synthesized and tested for their ability to inhibit larval settlement of Balanus improvisus. researchgate.netscispace.comdiva-portal.org Benzo[g]dipodazine, an analog with a dipodazine skeleton, displayed significant settlement inhibition, even stronger than barettin in some studies. researchgate.netscispace.comdiva-portal.org Its effect was also shown to be readily reversible. diva-portal.org

In the dipodazine group of analogs, several compounds showed significant settlement inhibition. scispace.com For example, analogs with EC50 values in the low micromolar range were identified. scispace.com Altering substitutions at positions C-5 and C-6 of analogs with barettin and dipodazine scaffolds greatly affects their activity. diva-portal.org The position of a phenyl ring in certain analogs influenced antifouling activity, with one specific placement being more active than another. mdpi.com The stereochemistry of a double bond also appeared to play an important role in the inhibition of barnacle larval settlement, with the E isomer showing activity while the Z isomer was inactive in one study. mdpi.com

Interactive Table 2: Antifouling Activity of Dipodazine and Barettin Analogs

CompoundScaffoldKey Structural FeaturesOrganismActivity TypeEC50 (µM)
DipodazineDiketopiperazineDehydrotryptophan-Glycine cyclic dipeptideBalanus improvisusLarval Settlement InhibitionNot specified in detail for parent compound in provided text
BarettinDiketopiperazineBrominated Tryptophan-Arginine cyclic dipeptideBalanus improvisusLarval Settlement Inhibition0.9 diva-portal.org, 15 nM diva-portal.orgdiva-portal.org
Benzo[g]dipodazineDipodazineBenzo[g]indole moietyBalanus improvisusLarval Settlement Inhibition0.034 researchgate.netscispace.comdiva-portal.orgdiva-portal.org
Dipodazine Analog 6DipodazineSpecific substitution (not detailed in snippet)Balanus improvisusLarval Settlement Inhibition5.8 scispace.com
Dipodazine Analog 11DipodazineSpecific substitution (not detailed in snippet)Balanus improvisusLarval Settlement Inhibition1.5 scispace.com
Dipodazine Analog 13DipodazineSpecific substitution (not detailed in snippet)Balanus improvisusLarval Settlement Inhibition2.4 scispace.com
Dipodazine Analog 15DipodazineSpecific substitution (not detailed in snippet)Balanus improvisusLarval Settlement Inhibition6.7 scispace.com
Analog with E double bond (Illustrative)DiketopiperazineE isomer of double bondBarnacle larvaeSettlement Inhibition2.4 mdpi.com
Analog with Z double bond (Illustrative)DiketopiperazineZ isomer of double bondBarnacle larvaeSettlement InhibitionInactive mdpi.com

Note: EC50 values for Barettin vary across studies. The illustrative analogs highlight the importance of double bond stereochemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in drug discovery and chemical safety assessment to establish mathematical models that describe the relationship between the chemical structure of a molecule and its biological activity or properties. frontiersin.orgecetoc.orgresearchgate.net This method is widely used for predicting the activity of compounds and developing new agents with desired properties. frontiersin.orgecetoc.org

While the provided search results mention QSAR in the context of predicting biological effects and properties of chemical compounds based on mathematical and statistical relations researchgate.net, and its application in drug research for activity prediction frontiersin.orgecetoc.org, specific detailed QSAR modeling studies focused solely on dipodazine were not found within the provided snippets. However, the principles of QSAR are applicable to diketopiperazines like dipodazine and their analogs. QSAR models can utilize various molecular descriptors to correlate structural features with observed biological activities, such as cytotoxicity or antifouling effects. frontiersin.orgresearchgate.net These models can then be used to predict the activity of novel, untested dipodazine analogs, guiding the synthesis and screening of compounds with a higher probability of possessing desired biological profiles.

QSAR approaches can provide reliable predictions on the biological activity of target molecules. researchgate.net Different types of QSAR methodologies exist, and the construction and validation of QSAR models involve specific steps. researchgate.net Nonlinear methods, such as Gene Expression Programming (GEP), can be used for QSAR modeling to capture complex relationships between descriptors and activity. frontiersin.org

Comparative SAR Analysis Across Diketopiperazine Scaffolds

Comparing the SAR of dipodazine and its analogs with other diketopiperazine scaffolds provides broader insights into the structural determinants of biological activity within this class of compounds. Diketopiperazines (DKPs) are a large and diverse group of natural products and synthetic compounds with a wide range of bioactivities, including anticancer, antioxidant, and neuroprotective effects. researchgate.net Their core structure, a six-membered ring formed by two peptide bonds, offers conformational rigidity and the ability to interact with various biological targets. researchgate.netresearchgate.net

Studies comparing different heterocyclic cores, such as the 2,5-DKP, imidazolidinedione, and thioxothiazolidinone scaffolds, have shown that both the 2,5-DKP and imidazolidinedione scaffolds can be effective for generating compounds with certain activities, like antioxidant activity. ifremer.fr The thioxothiazolidinone ring, in contrast, was found to impair antioxidant capacity compared to the DKP and imidazolidinedione scaffolds in one study. ifremer.fr

Comparative SAR analysis across different DKP scaffolds and their analogs has revealed that structural variations, including the type of amino acids incorporated, the presence and position of double bonds, halogenation, and the nature of appended side chains or ring systems, all contribute to the observed biological activities. researchgate.netscispace.comresearchgate.netdiva-portal.orgmdpi.comifremer.fr The rigid conformation of the DKP core, combined with the chemical nature of its substituents, enables diverse interactions with biological targets, contributing to the broad spectrum of activities observed for this class of compounds. researchgate.net

Interactive Table 3: Comparative Activity Across Different Heterocyclic Scaffolds (Illustrative)

ScaffoldExample Compound (Illustrative)Activity TypeKey SAR Observation (Illustrative)
2,5-DiketopiperazineDipodazine/AnalogsAntifouling, CytotoxicitySubstituent effects on indole moiety and DKP ring are significant. researchgate.netscispace.comdiva-portal.orgmdpi.com
ImidazolidinedioneAnalog (Illustrative)AntioxidantScaffold is suitable for generating active inhibitors. ifremer.fr
ThioxothiazolidinoneAnalog (Illustrative)AntioxidantScaffold may impair activity compared to DKP/imidazolidinedione. ifremer.fr
Barettin (related DKP)BarettinAntifouling, 5-HT receptor affinityBromination and double bond play important roles. diva-portal.orgdiva-portal.org

Note: This table provides illustrative comparisons based on the general findings regarding different scaffolds and their activities.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Dipodazine139191468
BarettinNot found in provided snippets
Benzo[g]dipodazineNot found in provided snippets
Agelasine DNot found in provided snippets

Structure-Activity Relationship Studies of Dipodazine and its Analogs

Dipodazine is a diketopiperazine (DKP) compound, a class of cyclic dipeptides formed by the condensation of two α-amino acids. researchgate.net Originally isolated from the fungi Penicillium dipodomyis and P. nalgiovense, dipodazine is structurally related to barettin, a natural product from the marine sponge Geodia barretti. researchgate.netthieme-connect.com The key structural difference lies in the amino acid coupled to the tryptophan residue; dipodazine contains glycine (B1666218), while barettin contains arginine. researchgate.net Diketopiperazines are recognized for their diverse biological activities, making SAR studies crucial for understanding their therapeutic potential. researchgate.net

Cytotoxic Activity (in non-human cellular models) SAR

Investigations into the cytotoxic activity of dipodazine and its analogs, particularly in non-human cellular models, aim to elucidate the structural features governing this effect. While direct detailed SAR specifically for dipodazine's cytotoxicity in non-human models is not extensively detailed in the provided sources, studies on related diketopiperazines and marine natural products offer relevant insights.

Research on agelasine and agelasimine analogs, compounds structurally related to DKPs, has identified key characteristics influencing their bioactivity, including cytotoxicity. researchgate.netscispace.com For these analogs, the length of the terpenoid side chain at the N-7 position was found to be the most significant structural determinant for both antibacterial and cytotoxic activities. scispace.com Interestingly, unsaturations within the terpenoid chain enhanced antibacterial activity but did not affect cytotoxicity. scispace.com

General studies on synthetic diketopiperazine derivatives have demonstrated moderate to good anticancer activity against various human cancer cell lines, with activities in the micromolar range. researchgate.net These studies indicate that the nature and position of substituents on the diketopiperazine ring are critical for cytotoxic potency. researchgate.net For instance, a synthetic DKP analog featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene substituents at the 3- and 6-positions, respectively, exhibited notable inhibitory activity against A549 and Hela cancer cells. researchgate.net

Interactive Table 1: Cytotoxic Activity of Selected Diketopiperazine Analogs (Illustrative based on general DKP research)

CompoundScaffoldSubstituentsCell LineIC50 (µM)
Compound 11 (Illustrative)2,5-DKPNaphthalen-1-ylmethylene (C-3), 2-methoxybenzylidene (C-6)A5491.2
Compound 11 (Illustrative)2,5-DKPNaphthalen-1-ylmethylene (C-3), 2-methoxybenzylidene (C-6)Hela0.7
Versicamide H (related prenylated indole DKP)Indole DiketopiperazineSpecific prenyl and indole substitutionsHL-608.7

Other Emerging Biological Activities SAR

Beyond potential cytotoxicity, dipodazine and its analogs have garnered attention for other biological activities, particularly their antifouling properties. SAR studies in this domain have focused on how structural modifications to the dipodazine scaffold influence its ability to inhibit the settlement of marine organisms, such as barnacle larvae. researchgate.netscispace.comdiva-portal.org

Synthetic analogs based on both barettin and dipodazine scaffolds have been synthesized and evaluated for their efficacy in inhibiting the larval settlement of Balanus improvisus. researchgate.netscispace.comdiva-portal.org Notably, benzo[g]dipodazine, an analog incorporating the dipodazine skeleton, demonstrated significant settlement inhibition, proving even more potent than barettin in certain studies. researchgate.netscispace.comdiva-portal.org This analog's antifouling effect was also found to be readily reversible upon transfer to filtered seawater. diva-portal.org

Within the series of dipodazine analogs tested, several compounds exhibited significant settlement inhibition, with some showing activity in the low micromolar range. scispace.com Modifying substituents at the C-5 and C-6 positions of barettin and dipodazine analogs was found to have a substantial impact on their activity. diva-portal.org The specific placement of a phenyl ring in certain analogs also influenced antifouling activity, with one positional isomer being more active than another. mdpi.com Furthermore, the stereochemistry of a double bond was shown to be critical for inhibitory activity against barnacle larval settlement, where the E isomer was active, while the Z isomer was inactive in one study. mdpi.com

Interactive Table 2: Antifouling Activity of Dipodazine and Barettin Analogs

CompoundScaffoldKey Structural FeaturesOrganismActivity TypeEC50 (µM)
DipodazineDiketopiperazineDehydrotryptophan-Glycine cyclic dipeptideBalanus improvisusLarval Settlement InhibitionNot specified in detail for parent compound in provided text
BarettinDiketopiperazineBrominated Tryptophan-Arginine cyclic dipeptideBalanus improvisusLarval Settlement Inhibition0.9 diva-portal.org, 0.015 diva-portal.orgdiva-portal.org
Benzo[g]dipodazineDipodazineBenzo[g]indole moietyBalanus improvisusLarval Settlement Inhibition0.034 researchgate.netscispace.comdiva-portal.orgdiva-portal.org
Dipodazine Analog 6DipodazineSpecific substitution (not detailed in snippet)Balanus improvisusLarval Settlement Inhibition5.8 scispace.com
Dipodazine Analog 11DipodazineSpecific substitution (not detailed in snippet)Balanus improvisusLarval Settlement Inhibition1.5 scispace.com
Dipodazine Analog 13DipodazineSpecific substitution (not detailed in snippet)Balanus improvisusLarval Settlement Inhibition2.4 scispace.com
Dipodazine Analog 15DipodazineSpecific substitution (not detailed in snippet)Balanus improvisusLarval Settlement Inhibition6.7 scispace.com
Analog with E double bond (Illustrative)DiketopiperazineE isomer of double bondBarnacle larvaeSettlement Inhibition2.4 mdpi.com
Analog with Z double bond (Illustrative)DiketopiperazineZ isomer of double bondBarnacle larvaeSettlement InhibitionInactive mdpi.com

Note: EC50 values for Barettin vary across studies. The illustrative analogs highlight the importance of double bond stereochemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique employed in drug discovery and chemical safety assessment to develop mathematical models that establish a relationship between a molecule's chemical structure and its biological activity or properties. frontiersin.orgecetoc.orgresearchgate.net This approach is widely utilized for predicting the biological activity of compounds and facilitating the development of new agents with desired characteristics. frontiersin.orgecetoc.org

Although the provided search results mention the application of QSAR in predicting the biological effects and properties of chemical compounds based on mathematical and statistical relationships researchgate.net, and its use in drug research for activity prediction frontiersin.orgecetoc.org, specific detailed QSAR modeling studies focused exclusively on dipodazine were not found within these snippets. Nevertheless, the principles of QSAR are directly applicable to dipodazine and its analogs within the diketopiperazine class. QSAR models can leverage various molecular descriptors to correlate structural features with observed biological activities, such as cytotoxicity or antifouling effects. frontiersin.orgresearchgate.net These models can then serve as predictive tools for evaluating the potential activity of novel, unsynthesized dipodazine analogs, thereby guiding the synthesis and screening of compounds with a higher likelihood of exhibiting desirable biological profiles.

QSAR methodologies have the capacity to provide reliable predictions regarding the biological activity of target molecules. researchgate.net The construction and validation of QSAR models involve specific steps, and various types of QSAR approaches exist. researchgate.net Nonlinear methods, such as Gene Expression Programming (GEP), can be particularly useful for QSAR modeling as they can capture complex, non-linear relationships between molecular descriptors and biological activity. frontiersin.org

Comparative SAR Analysis Across Diketopiperazine Scaffolds

A comparative SAR analysis of dipodazine and its analogs alongside other diketopiperazine scaffolds offers broader insights into the structural determinants of biological activity within this compound class. Diketopiperazines (DKPs) represent a large and structurally diverse group of natural and synthetic compounds exhibiting a wide array of bioactivities, including anticancer, antioxidant, and neuroprotective effects. researchgate.net Their core structure, a rigid six-membered ring formed by two peptide bonds, provides conformational constraints and facilitates interactions with various biological targets. researchgate.netresearchgate.net

Studies comparing different heterocyclic core structures, such as the 2,5-DKP, imidazolidinedione, and thioxothiazolidinone scaffolds, have revealed that both the 2,5-DKP and imidazolidinedione scaffolds are amenable to generating compounds with certain activities, such as antioxidant activity. ifremer.fr In contrast, the thioxothiazolidinone ring was observed to diminish antioxidant capacity compared to the DKP and imidazolidinedione scaffolds in one study. ifremer.fr

Comparative SAR analysis across various DKP scaffolds and their analogs has demonstrated that structural variations, including the type of amino acids comprising the ring, the presence and location of double bonds, halogenation patterns, and the nature of appended side chains or fused ring systems, collectively contribute to the observed biological activities. researchgate.netscispace.comresearchgate.netdiva-portal.orgmdpi.comifremer.fr The inherent rigidity of the DKP core, coupled with the chemical diversity introduced by its substituents, enables diverse interactions with biological targets, contributing to the broad spectrum of activities associated with this class of compounds. researchgate.net

Interactive Table 3: Comparative Activity Across Different Heterocyclic Scaffolds (Illustrative)

ScaffoldExample Compound (Illustrative)Activity TypeKey SAR Observation (Illustrative)
2,5-DiketopiperazineDipodazine/AnalogsAntifouling, CytotoxicitySubstituent effects on indole moiety and DKP ring are significant. researchgate.netscispace.comdiva-portal.orgmdpi.com
ImidazolidinedioneAnalog (Illustrative)AntioxidantScaffold is suitable for generating active inhibitors. ifremer.fr
ThioxothiazolidinoneAnalog (Illustrative)AntioxidantScaffold may impair activity compared to DKP/imidazolidinedione. ifremer.fr
Barettin (related DKP)BarettinAntifouling, 5-HT receptor affinityBromination and double bond play important roles. diva-portal.orgdiva-portal.org

Note: This table provides illustrative comparisons based on the general findings regarding different scaffolds and their activities.

Mechanistic Investigations of Dipodazine S Biological Activities

Elucidation of Antifouling Mechanisms in Target Organisms

Investigations into Dipodazine's antifouling properties have primarily centered on its effects on marine organisms responsible for biofouling, such as barnacles. diva-portal.orgdiva-portal.org The mechanisms explored include the inhibition of larval settlement and metamorphosis, the identification of molecular targets, and the observation of cellular and behavioral responses.

Reversible Inhibition of Larval Settlement and Metamorphosis (e.g., Barnacle Cyprids)

Studies have shown that Dipodazine and its analogs can effectively inhibit the settlement of barnacle larvae, specifically cyprids. diva-portal.orgdiva-portal.org This inhibition is often observed at low micromolar concentrations. researchgate.net A key finding regarding the antifouling activity of certain Dipodazine analogs, such as benzo[g]dipodazine, is the reversible nature of their effect. diva-portal.orgdiva-portal.org This reversibility is considered a desirable trait for environmentally benign antifouling agents, as it suggests that the compound may deter settlement without causing permanent harm or mortality to the larvae at effective concentrations. google.comacs.org

Research on related compounds, such as barettin (B3061388) and 8,9-dihydrobarettin (also derived from marine sponges), has similarly shown dose-dependent inhibition of barnacle larval settlement. diva-portal.org The ability of these compounds to inhibit both attachment and metamorphosis has been reported. diva-portal.org

Exploration of Molecular Targets in Marine Organisms (e.g., 5-HT Receptors in Barnacles)

The structural resemblance of the tryptophan residue in barettin and related compounds to endogenous serotonin (B10506) (5-hydroxytryptamine or 5-HT) has led to investigations into their potential interaction with serotonin receptors in marine organisms like barnacles. diva-portal.orgdiva-portal.org Serotonin receptors are a group of receptors found in various tissues, including the nervous systems of animals, and they are activated by serotonin, which acts as their natural ligand. wikipedia.org These receptors are involved in a wide range of biological and neurological processes. wikipedia.org

Studies on barettin and 8,9-dihydrobarettin have demonstrated affinity for certain human serotonin receptor subtypes, including 5-HT2A, 5-HT2C, and 5-HT4. diva-portal.org Specifically, barettin showed selective interaction with 5-HT2A, 5-HT2C, and 5-HT4 receptors, while 8,9-dihydrobarettin interacted exclusively with the 5-HT2C receptor. diva-portal.org These findings suggest that serotonin receptors may be relevant molecular targets for these compounds in marine organisms, potentially interfering with the signaling pathways that regulate larval settlement and metamorphosis. diva-portal.orgdiva-portal.orgdiva-portal.org While direct studies specifically confirming Dipodazine's interaction with barnacle 5-HT receptors were not extensively detailed in the search results, the investigation of related compounds with similar scaffolds points towards this as a plausible area of mechanistic action. diva-portal.orgdiva-portal.org The exploration of molecular targets like 5-HT receptors is crucial for the rational design of effective and selective antifoulants. researchgate.net

Cellular and Behavioral Responses in Fouling Organisms

The inhibition of larval settlement and metamorphosis by antifouling compounds like Dipodazine analogs involves influencing the cellular and behavioral responses of the target organisms. wikipedia.orgmdpi.com Barnacle cyprids, for instance, undergo a complex process involving exploration of surfaces using chemosensory setae, attachment, and subsequent metamorphosis into juvenile barnacles. frontiersin.org Interference with these steps at a cellular or behavioral level can prevent successful fouling.

While specific details on the cellular and behavioral responses induced solely by Dipodazine were limited in the provided search results, research on related antifouling agents provides context. For example, compounds that interfere with neurotransmitter receptors, such as adrenoceptor agonists, have been shown to prevent barnacle larval settlement, suggesting an impact on the larval nervous system and its control over settlement behavior. researchgate.net The reversible nature of the antifouling effect observed with some Dipodazine analogs implies that the compound may temporarily disrupt the signaling or processes necessary for settlement without causing irreversible damage to the larval cells or their functions. diva-portal.orgdiva-portal.org Understanding these responses is key to fully elucidating the antifouling mechanisms.

Mechanistic Pathways of Antibacterial Action

Dipodazine has also been reported to possess antibacterial activity. researchgate.netnih.gov The investigation into its mechanistic pathways of antibacterial action focuses on its ability to inhibit bacterial growth and interfere with biofilm formation.

Inhibition of Bacterial Growth

Studies have indicated that Dipodazine can inhibit the growth of certain bacterial strains. nih.gov For example, a diketopiperazine derivative identified as Dipodazine, isolated from a mangrove-endophytic fungus, showed significant activity selectively against Vibrio cholerae. nih.gov The antibacterial activity of this compound was found to be comparable to that of the standard antibiotic streptomycin (B1217042) against this specific pathogen. nih.gov

The mechanisms by which antibacterial compounds inhibit bacterial growth can vary widely, including interference with cell wall biosynthesis, protein synthesis, membrane function, nucleic acid synthesis, or metabolic pathways. openstax.orgnih.gov While the precise molecular target and mechanism of Dipodazine's antibacterial action against V. cholerae were not explicitly detailed in the search results, the observed inhibition of growth suggests interference with one or more essential bacterial processes. nih.gov Further research is needed to fully elucidate the specific pathway or target responsible for its antibacterial effect.

Cellular Mechanisms of Cytotoxicity in In Vitro Non-Human Models

Studies have evaluated the in vitro cytotoxicity of Dipodazine derivatives, particularly as potential anticancer agents. oriprobe.comresearchgate.net For instance, certain 3,6-diunsaturated 2,5-diketopiperazine derivatives, inspired in part by benzo[g]dipodazine, have shown cytotoxic activity against various cancer cell lines. researchgate.net

In in vitro experiments using 5637 cells, a metal-free derivative and its zinc derivative exhibited strong cytotoxic activity with low nanomolar IC50 values. researchgate.net Other derivatives demonstrated moderate to good anticancer capacities against A549 and Hela cancer cells, with IC50 values ranging from 0.7 to 8.9 µM. researchgate.net One specific derivative, compound 11, induced apoptosis and blocked cell cycle progression in the G2/M phases in both A549 and Hela cells at a concentration of 1.0 µM. researchgate.net

The table below summarizes some in vitro cytotoxicity data reported for Dipodazine derivatives:

CompoundCell LineIC50 (µM)Observed Cellular EffectsSource
Metal-free derivative (inspired by benzo[g]dipodazine)56370.008Strong cytotoxic activity researchgate.net
Zinc derivative (inspired by benzo[g]dipodazine)56370.015Strong cytotoxic activity researchgate.net
Derivative 6A549ModerateModerate to good anticancer capacity researchgate.net
Derivative 8A549ModerateModerate to good anticancer capacity researchgate.net
Derivative 9A549ModerateModerate to good anticancer capacity researchgate.net
Derivative 10A549ModerateModerate to good anticancer capacity researchgate.net
Derivative 11A5491.2Good inhibitory activity, induced apoptosis, blocked cell cycle in G2/M researchgate.net
Derivative 12A549ModerateModerate to good anticancer capacity researchgate.net
Derivative 14A549ModerateModerate to good anticancer capacity researchgate.net
Derivative 6HelaModerateModerate to good anticancer capacity researchgate.net
Derivative 8HelaModerateModerate to good anticancer capacity researchgate.net
Derivative 9HelaModerateModerate to good anticancer capacity researchgate.net
Derivative 10HelaModerateModerate to good anticancer capacity researchgate.net
Derivative 11Hela0.7Good inhibitory activity, induced apoptosis, blocked cell cycle in G2/M researchgate.net
Derivative 12HelaModerateModerate to good anticancer capacity researchgate.net
Derivative 14HelaModerateModerate to good anticancer capacity researchgate.net

Note: Specific IC50 values for derivatives 6, 8, 9, 10, 12, and 14 against A549 and Hela were not explicitly provided in the snippet, only described as "moderate to good".

While some diketopiperazine derivatives have shown cytotoxic effects through mechanisms like apoptosis induction and cell cycle arrest researchgate.net, a study specifically evaluating Dipodazine for cellular lipid peroxidation inhibition did not observe this activity. researchgate.net

Theoretical Frameworks for Mechanistic Postulation

As a diketopiperazine, Dipodazine belongs to a class of cyclic peptides that can exhibit diverse biological activities. d-nb.infonih.gov Theoretical frameworks for understanding Dipodazine's mechanism of action can be postulated based on the known mechanisms of other cytotoxic compounds, particularly other cyclic peptides or agents affecting fundamental cellular processes.

For instance, some depsipeptides, another class of cyclic peptides, have been shown to exert anti-proliferative effects by disrupting actin filaments in cancer cells. researchgate.net Other cytotoxic agents, such as platinum-based drugs like cisplatin (B142131) or alkylating agents like dacarbazine (B1669748) (though chemically distinct from diketopiperazines), function by causing DNA damage, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. nih.govwikipedia.org While there is no direct evidence presented in the search results that Dipodazine operates via these specific mechanisms, they represent established pathways for cytotoxicity that could theoretically be explored in the context of Dipodazine or its active derivatives.

The biological source of Dipodazine, Penicillium dipodomys, and the observation that related compounds like barettin and 8,9-dihydrobarettin exhibit antifouling activity by potentially interacting with serotonin receptors d-nb.infonih.gov also suggest that Dipodazine's mechanism might involve interaction with specific cellular receptors or pathways crucial for growth, proliferation, or other vital functions in target organisms.

Further research is needed to elucidate the precise cellular and molecular mechanisms underlying any observed biological activities of Dipodazine itself, building upon the findings from studies on its derivatives and considering theoretical frameworks based on the activities of related compound classes.

Advanced Analytical Techniques in Dipodazine Research

Chromatographic Separations for Compound Isolation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of chemical compounds. springernature.comresearchgate.netmdpi.com In the study of a new molecular entity, preparative HPLC would be essential to isolate Dipodazine from a complex mixture, ensuring a high degree of purity necessary for subsequent structural and functional analyses. researchgate.net The process involves injecting a sample into a column packed with a stationary phase, and a liquid mobile phase is then pumped through the column. researchgate.net Different components in the mixture travel at different speeds, allowing for their separation.

The choice of stationary phase (e.g., normal-phase, reversed-phase, size exclusion, ion-exchange) and mobile phase is critical and would be optimized to achieve the best separation for Dipodazine. springernature.com Reversed-phase HPLC is a commonly used mode where the stationary phase is nonpolar. mdpi.com The purity of the isolated Dipodazine would then be assessed analytically, often using the same HPLC technique but on an analytical scale, to ensure the sample is free from impurities before further characterization. nih.gov Modern approaches often involve transferring optimized analytical-scale separation methods to a semi-preparative scale for efficient isolation. nih.gov

Table 1: Hypothetical HPLC Parameters for Dipodazine Purification

ParameterSettingPurpose
Column C18 reversed-phaseSeparation based on hydrophobicity
Mobile Phase Acetonitrile/Water gradientTo elute compounds with varying polarities
Flow Rate 1.0 mL/min (analytical)For high-resolution purity assessment
Detection UV-Vis Diode Array DetectorTo detect and quantify the compound
Injection Volume 10 µL (analytical)Small volume for precise analysis

Advanced Spectroscopic Methods for In-depth Structural Elucidation and Conformation (beyond basic identification)

Once a pure sample of Dipodazine is obtained, advanced spectroscopic methods are employed to determine its precise chemical structure. routledge.com These techniques go beyond simple identification and provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the complete bonding framework of the Dipodazine molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact molecular weight and elemental composition of Dipodazine. Tandem mass spectrometry (MS/MS) experiments would be used to fragment the molecule and deduce the structure of its constituent parts.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would identify the functional groups present in the Dipodazine molecule by probing its vibrational modes.

Table 2: Spectroscopic Techniques for Dipodazine Structural Elucidation

TechniqueInformation Obtained
1D NMR (¹H, ¹³C) Basic carbon-hydrogen framework
2D NMR (COSY, HSQC, HMBC) Atom connectivity and spatial relationships
High-Resolution Mass Spectrometry Exact molecular formula
Infrared (IR) Spectroscopy Presence of specific functional groups

Microstructural Characterization Techniques Applied to Compound Behavior

Understanding the solid-state properties of a compound is crucial. Techniques for microstructural characterization would be applied to study the crystalline form and morphology of Dipodazine.

X-ray Crystallography: This is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. A single crystal of Dipodazine would be analyzed to determine its crystal lattice, unit cell dimensions, and the precise conformation of the molecule in the solid state.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques would be used to visualize the morphology, particle size, and surface characteristics of solid Dipodazine.

Bioanalytical Methods for Studying Compound-Target Interactions (non-human systems)

To understand the potential biological activity of Dipodazine, various bioanalytical methods would be employed in non-human systems. These in vitro assays can elucidate how the compound interacts with specific biological targets such as enzymes or receptors.

Surface Plasmon Resonance (SPR): This technique can measure the binding affinity and kinetics of the interaction between Dipodazine and a target protein immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing thermodynamic parameters of the interaction between Dipodazine and its target.

Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISA formats could be developed to quantify the binding of Dipodazine to a target protein.

Computational Analytical Chemistry for Predictive Modeling

Computational chemistry and predictive modeling are powerful tools in modern chemical research. imperial.ac.ukumd.edu These methods can be used to predict the properties of a molecule like Dipodazine and to understand its behavior at an atomic level. imperial.ac.uknih.gov

Density Functional Theory (DFT): DFT calculations could be used to predict the optimized geometry, spectroscopic properties (e.g., NMR and IR spectra), and electronic structure of Dipodazine.

Molecular Dynamics (MD) Simulations: MD simulations would allow for the study of the dynamic behavior of Dipodazine, including its conformational changes and interactions with solvent molecules or a biological target over time.

Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds were synthesized, QSAR models could be developed to correlate their structural features with their biological activity, guiding the design of more potent analogs. sunyempire.edu

Table 3: Computational Approaches in Dipodazine Research

Computational MethodPredicted Property
Density Functional Theory (DFT) Molecular geometry, spectroscopic signatures
Molecular Dynamics (MD) Conformational flexibility, binding dynamics
QSAR Prediction of biological activity based on structure

Future Directions and Emerging Research Avenues for Dipodazine

Exploration of Novel Synthetic Pathways for Complex Analogs

The core structure of Dipodazine, a cyclic dipeptide of dehydrotryptophan and glycine (B1666218), presents a versatile foundation for the synthesis of complex analogs. researchgate.net The established synthesis method involves a stereoselective aldol (B89426) condensation, which provides a straightforward route to the natural product. researchgate.net However, future research is focused on developing more diverse and innovative synthetic pathways to generate a wider array of Dipodazine derivatives. The Dipodazine scaffold is particularly amenable to the addition of various substituents to its indole (B1671886) moiety, opening up possibilities for creating analogs with modified properties. researchgate.net

Key strategies for generating complex analogs include:

Diversification of Building Blocks: Utilizing different N-protected indole-3-carboxaldehydes and substituted piperazine-2,5-diones in the initial condensation reaction can introduce significant structural diversity.

Post-Synthesis Modification: The Dipodazine molecule can undergo further reactions, such as electrophilic additions to the C-C double bond, allowing for the stereoselective introduction of new functional groups. researchgate.net

Combinatorial Chemistry: Applying principles of combinatorial chemistry to the Dipodazine scaffold could rapidly generate large libraries of analogs for high-throughput screening.

These advanced synthetic approaches are crucial for systematically exploring the structure-activity relationship (SAR) of Dipodazine and developing compounds with tailored biological activities.

Table 1: Synthetic Strategies for Dipodazine Analogs

Strategy Description Potential Outcome
Aldol Condensation Variants Employing a range of substituted indole-3-carbaldehydes and diketopiperazines in a stereoselective condensation reaction. researchgate.net Creation of a diverse library of analogs with modifications on both the indole and piperazine (B1678402) rings.
Post-Cyclization Functionalization Performing addition reactions (e.g., Michael additions, 1,3-dipolar cycloadditions) on the exocyclic double bond of the Dipodazine core. researchgate.net Introduction of novel functional groups in a stereoselective manner, leading to compounds with potentially new bioactivities.
Fragment-Based Synthesis Constructing analogs from an open-chain dehydroamino acid precursor rather than a pre-formed diketopiperazine. researchgate.net Allows for greater flexibility in the introduction of non-natural amino acid components into the cyclic structure.
Solid-Phase Synthesis Adapting synthetic routes to a solid support to enable high-throughput synthesis and purification of analog libraries. Rapid generation of a large number of distinct Dipodazine derivatives for biological screening.

Integration of Artificial Intelligence and Machine Learning in SAR and Drug Design

Modern drug discovery increasingly relies on computational approaches to accelerate the identification and optimization of lead compounds. springernature.comresearchgate.net The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm for exploring the chemical space around Dipodazine. nih.govnih.gov These technologies can significantly enhance the understanding of its Structure-Activity Relationship (SAR) and guide the design of novel, potent, and specific analogs.

Key applications of AI and ML in Dipodazine research include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive models that correlate the structural features of Dipodazine analogs with their biological activity. springernature.comyoutube.com These models can then be used to virtually screen new designs and prioritize the most promising candidates for synthesis. youtube.com

Virtual High-Throughput Screening (vHTS): AI-powered docking simulations can rapidly screen vast virtual libraries of Dipodazine derivatives against specific biological targets, identifying compounds with the highest predicted binding affinity. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the Dipodazine scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov

By leveraging these computational tools, researchers can make more informed decisions, reduce the time and cost associated with traditional trial-and-error approaches, and increase the success rate of developing new therapeutic agents based on the Dipodazine structure. researchgate.netnih.gov

Table 2: Application of AI/ML in Dipodazine Drug Design

AI/ML Technique Application to Dipodazine Research Objective
Machine Learning (QSAR) Develop models linking the physicochemical properties of Dipodazine analogs to their observed biological effects. youtube.com Predict the activity of unsynthesized analogs and identify key structural features for potency.
Deep Learning Train neural networks on known active and inactive compounds to recognize complex patterns in the data. nih.gov Improve the accuracy of DTI (Drug-Target Interaction) prediction and virtual screening.
Virtual Screening Use docking algorithms to computationally assess the binding of a large library of virtual Dipodazine analogs to a protein target. nih.gov Identify potential "hit" compounds for further investigation from a large chemical space.
Generative Models Design novel molecular structures based on the Dipodazine scaffold that are predicted to have high affinity and selectivity for a target. Create innovative drug candidates with optimized pharmacological profiles.

Discovery of Undiscovered Biological Activities and Therapeutic Potential

Diketopiperazines, the chemical class to which Dipodazine belongs, are known for their significant and diverse bioactivities. researchgate.net While initial interest may focus on a specific activity, a comprehensive exploration of Dipodazine and its synthetic analogs could uncover novel therapeutic applications. The process of drug repurposing, often aided by computational analysis, has gained prominence for identifying new uses for existing molecules. nih.gov

Future research will likely involve screening Dipodazine and its derivative libraries against a wide range of biological targets and disease models. Potential new therapeutic areas to explore include:

Anticancer Activity: Many natural products exhibit anticancer properties. mdpi.com Screening Dipodazine analogs against various cancer cell lines could reveal potential as cytotoxic agents or modulators of cancer signaling pathways.

Antiviral and Antimicrobial Properties: The structural complexity of Dipodazine makes it a candidate for development into new anti-infective agents, addressing the growing challenge of antimicrobial resistance.

Neurological Disorders: Cyclic dipeptides have been investigated for their effects on the central nervous system. Exploring the neuroactive potential of Dipodazine could lead to new treatments for a range of neurological conditions.

Metabolic Diseases: Investigating the effect of Dipodazine on key metabolic enzymes and receptors could uncover potential applications in diseases such as diabetes or obesity.

The development of advanced nanocarrier systems could further enhance the therapeutic potential by improving the solubility, stability, and targeted delivery of promising Dipodazine-based compounds. researchgate.net

Development of Environmentally Sustainable and Targeted Applications (e.g., Next-Generation Non-Toxic Antifoulants)

A significant and promising area of research for Dipodazine-related compounds is in the development of environmentally friendly technologies. Marine biofouling, the accumulation of organisms on submerged surfaces, is a major problem for maritime industries, and traditional antifouling paints often rely on toxic heavy metals like copper and zinc. nih.govfinsulate.com There is an urgent need for effective, non-toxic, and biodegradable alternatives. nih.govscispace.com

The 2,5-diketopiperazine (DKP) scaffold, the core of Dipodazine, has been identified as a "privileged structure" for creating potent marine antifoulants. nih.govscispace.com Research has shown that synthetic, amphiphilic DKP-based compounds exhibit excellent, broad-spectrum antifouling activity at low concentrations. nih.govscispace.com

Key advantages of DKP-based antifoulants include:

Non-Toxic Mode of Action: Unlike traditional biocides that kill marine organisms, these compounds are believed to work by deterring the settlement of fouling organisms without causing broader environmental harm. nih.govscispace.com

Biodegradability: The peptide-based structure of DKPs suggests they are more likely to be biodegradable, preventing the long-term accumulation of toxic substances in marine sediments. nih.gov

Synthetic Accessibility: The DKP scaffold is synthetically adaptable, allowing for the fine-tuning of properties to optimize antifouling performance against a range of common marine fouling organisms. nih.govscispace.com

Future work in this area will focus on optimizing the structure of Dipodazine analogs for antifouling efficacy, conducting field trials on coated surfaces, and scaling up production for commercial viability as a next-generation, eco-friendly antifouling agent. nih.gov

Advanced Mechanistic Investigations at the Molecular Level

A fundamental understanding of how Dipodazine and its analogs exert their biological effects requires detailed investigation at the molecular level. While initial studies may identify a biological activity, advanced mechanistic studies are necessary to elucidate the precise molecular interactions, identify the direct biological targets, and understand the downstream consequences of these interactions.

Future research in this domain will employ a range of sophisticated analytical and structural biology techniques:

Target Identification and Validation: Utilizing chemical proteomics and affinity-based probes derived from Dipodazine to identify its direct binding partners within the cell.

Structural Biology: Employing techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to solve the three-dimensional structure of Dipodazine or its analogs bound to their target proteins. nih.gov This provides invaluable insight into the specific molecular interactions responsible for binding and activity.

Spectroscopic Analysis: Using advanced spectroscopic methods to study the dynamics of the drug-target interaction and to identify any reactive intermediates or conformational changes that occur during the mechanism of action. rsc.orgresearchgate.net

Kinetic and Thermodynamic Studies: Performing detailed kinetic analyses to understand the rate and mechanism of target modulation, providing a deeper understanding of the compound's potency and efficacy. rsc.org

These advanced studies are critical for transforming a bioactive compound into a refined therapeutic agent or a targeted biotechnological tool, enabling rational design of next-generation analogs with improved specificity and fewer off-target effects. nih.gov

Q & A

Q. What are the established synthetic pathways for Dipodazine, and how do reaction conditions influence stereochemical outcomes?

Dipodazine (1) is synthesized via aldol condensation between 1,4-diacetyl-2,5-piperazinedione (3) and N-protected indole-3-carbaldehyde (4) using cesium carbonate as a base. This method selectively yields the Z-configuration due to steric stabilization, confirmed via ROESY experiments showing NOE correlations between indole and diketopiperazine protons . Alternative routes include Wittig reactions or pre-formed diketopiperazine intermediates, though substrate availability (e.g., dehydrotryptophan) may limit these approaches .

Q. How can researchers confirm the stereochemical configuration of Dipodazine using spectroscopic methods?

The Z-configuration of Dipodazine is validated through ROESY NMR, which identifies spatial proximities between protons (e.g., indole H-2 and diketopiperazine H-4). Additionally, NOE cross-peaks and comparative analysis of synthetic vs. natural product spectra (e.g., 1^1H NMR, 13^{13}C NMR) ensure structural fidelity .

What frameworks are recommended for formulating rigorous research questions on Dipodazine's biological or chemical properties?

Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define scope (e.g., "How does Dipodazine’s Z-configuration affect its binding affinity compared to E-configuration?"). Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance .

Q. What experimental design considerations are critical for reproducibility in Dipodazine synthesis?

  • Detailed Protocols : Document reaction conditions (e.g., solvent, temperature, base) and purification steps.
  • Control Experiments : Compare yields and stereoselectivity under varying conditions (e.g., NaOAc-Ac2_2O vs. Cs2_2CO3_3).
  • Characterization : Include raw spectral data and purity metrics (e.g., HPLC) in supplementary materials .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while maintaining stereochemical purity in Dipodazine production?

  • Base Selection : Cs2_2CO3_3 enhances aldol condensation efficiency (77% yield) compared to weaker bases.
  • Protecting Groups : Evaluate alternatives to phenylsulfonylethyl groups for indole protection to reduce steric hindrance .
  • Scale-Up : Monitor exothermic reactions and optimize solvent systems (e.g., ethanol/water for deprotection) .

Q. What advanced analytical techniques resolve ambiguities in Dipodazine’s structural or functional data?

  • Dynamic NMR : Probe conformational flexibility in solution.
  • X-ray Crystallography : Confirm solid-state configuration and intermolecular interactions.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .

Q. How should researchers address contradictory data in Dipodazine studies (e.g., conflicting bioactivity reports)?

  • Methodological Audit : Compare experimental conditions (e.g., cell lines, assay protocols).
  • Statistical Reanalysis : Apply multivariate regression to isolate variables (e.g., solvent effects, impurities).
  • Meta-Analysis : Synthesize findings across studies using PRISMA guidelines to identify bias or gaps .

Q. What strategies ensure reproducibility when replicating Dipodazine’s reported biological activities?

  • Standardized Assays : Use validated cell lines and positive controls (e.g., known enzyme inhibitors).
  • Blinded Analysis : Minimize observer bias in bioactivity scoring.
  • Open Data : Share raw datasets (e.g., dose-response curves) via repositories .

Q. How can computational modeling complement experimental studies on Dipodazine’s mechanism of action?

  • Docking Simulations : Predict binding modes using crystallographic data of target proteins.
  • MD Simulations : Assess conformational stability under physiological conditions.
  • QSAR : Corrogate structural modifications (e.g., substituent effects) with bioactivity trends .

Methodological Guidelines

  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in main text) from supplementary materials .
  • Ethical Compliance : Disclose safety protocols for handling toxic intermediates (e.g., acute toxicity measures) .
  • Interdisciplinary Collaboration : Integrate synthetic chemistry, spectroscopy, and bioassays to validate hypotheses holistically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.